3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
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Overview
Description
3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves the following steps:
Formation of the piperidine derivative: The starting material, 1-(thiolan-3-yl)piperidine, can be synthesized through a nucleophilic substitution reaction involving piperidine and a thiolane derivative.
Urea formation: The piperidine derivative is then reacted with 3,4-dimethylphenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the exact industrial protocols used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring or the piperidine moiety.
Reduction: Reduction reactions could target the urea functional group or other reducible sites within the molecule.
Substitution: Substitution reactions might occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, urea derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}carbamate
- 3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiourea
Uniqueness
The uniqueness of 3-(3,4-dimethylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea lies in its specific structural features, such as the combination of the thiolane ring and the piperidine moiety, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-14-3-4-17(11-15(14)2)21-19(23)20-12-16-5-8-22(9-6-16)18-7-10-24-13-18/h3-4,11,16,18H,5-10,12-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLQSSOPLWTYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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